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Compound of Interest

Compound Name: 3-Butenamide

Cat. No.: B015750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-butenamide
(also known as vinylacetamide), a molecule of interest in various chemical and pharmaceutical
research domains. The following sections detail the expected Nuclear Magnetic Resonance
(NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with
standardized experimental protocols for their acquisition.

Structural and Molecular Information

Property Value

Chemical Name 3-Butenamide

Synonyms Vinylacetamide, Allylamide, but-3-enamide
CAS Number 28446-58-4

Molecular Formula CsH7NO

Molecular Weight 85.10 g/mol

Structure CH2=CH-CH2-C(=O)NH:z

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obtaining high-resolution NMR spectra is crucial for the structural elucidation of organic
molecules. For 3-butenamide, both *H and 3C NMR provide key insights into its proton and
carbon framework.

Note on Data: As direct experimental NMR data for 3-butenamide is not readily available in
public spectral databases, the following data is based on predicted values and analysis of the
closely related structure, N-vinylacetamide. This serves as a reliable estimation for the
expected spectral features of 3-butenamide.

'H NMR Spectral Data (Predicted)

e Solvent: CDCls

e Frequency: 400 MHz

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~5.8- 6.0 ddt 1H H-3 (CH)
~5.1-5.3 m 2H H-4 (CHz2)
~3.1-32 d 2H H-2 (CH2)
~5.5 - 6.5 (broad) brs 2H -NH:2

Interpretation: The *H NMR spectrum is expected to show distinct signals for the vinyl and allyl
protons. The H-3 proton, being adjacent to both the double bond and the methylene group, will
appear as a complex multiplet (doublet of doublets of triplets). The terminal vinyl protons (H-4)
will also present as a multiplet. The allylic protons (H-2) will be a doublet, coupled to the H-3
proton. The amide protons are expected to show a broad singlet, which can exchange with
D20.

3C NMR Spectral Data (Predicted)

e Solvent: CDCls

e Frequency: 100 MHz
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Chemical Shift (8) ppm Assighment
~173 C-1(C=0)
~132 C-3 (=CH)
~118 C-4 (=CHz)
~41 C-2 (CH2)

Interpretation: The 13C NMR spectrum will display four distinct signals corresponding to the four

carbon environments in 3-butenamide. The carbonyl carbon (C-1) will be the most downfield

signal. The two sp? hybridized carbons of the vinyl group (C-3 and C-4) will appear in the

typical alkene region, while the sp? hybridized methylene carbon (C-2) will be the most upfield

signal.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-butenamide in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.

Instrument Setup:

o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for both *H and *3C frequencies.
'H NMR Acquisition:

o Acquire a standard one-dimensional *H spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good
signal-to-noise ratio.
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e 13C NMR Acquisition:

o Acquire a one-dimensional *3C spectrum with proton decoupling.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required
due to the low natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase correct the spectra.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[e]

Integrate the *H signals and pick the peaks for both *H and 3C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups present in a
molecule. The FTIR spectrum of 3-butenamide will exhibit characteristic absorption bands for
its amide and vinyl functionalities.

FTIR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

3350 - 3180 Strong, Broad N-H stretching (Amide A/B)
3080 - 3010 Medium =C-H stretching

2950 - 2850 Medium C-H stretching (aliphatic)
~1660 Strong C=0 stretching (Amide I)
~1640 Medium C=C stretching

~1620 Medium N-H bending (Amide II)
~1420 Medium CHz scissoring

~990 and ~910 Strong =C-H bending (out-of-plane)

Interpretation: The broad band in the high-frequency region is characteristic of the N-H
stretching vibrations of the primary amide. The C=0 stretch (Amide | band) is expected to be a
very strong absorption. The presence of the vinyl group is confirmed by the =C-H stretching
and the strong out-of-plane bending absorptions.

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)

e Sample Preparation:

o Grind a small amount (1-2 mg) of 3-butenamide with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet press.

o Pellet Formation: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent
or translucent KBr pellet.

o Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a
background spectrum. This will subtract the spectral contributions of atmospheric CO2z and
water vapor.
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o Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and
acquire the sample spectrum.

o Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber
(cm~1). Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural analysis.

m/z Relative Intensity (%) Assignment

85 Moderate [M]* (Molecular lon)

70 Low [M - NH]*

56 Moderate [M - CzHs]* or [M - CHsCOJ*
44 High [CONH]*

41 High [CsHs]* (Allyl cation)

39 Moderate [CsHs]*

Interpretation: The molecular ion peak at m/z 85 confirms the molecular weight of 3-
butenamide. The fragmentation pattern is expected to be influenced by the amide and allyl
functionalities. A prominent peak at m/z 44 is characteristic of primary amides, corresponding to
the [CONH2]* fragment. The formation of the stable allyl cation at m/z 41 is also a likely and
significant fragmentation pathway.

Experimental Protocol for Mass Spectrometry (GC-MS
with El)

e Sample Introduction:

o Dissolve a small amount of 3-butenamide in a volatile organic solvent (e.g., methanol,
dichloromethane).
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o Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
The GC will separate the sample from any impurities.

 lonization: As the sample elutes from the GC column, it enters the ion source of the mass
spectrometer. In Electron lonization (EI) mode, the sample molecules are bombarded with a
high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and
various fragment ions.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The
molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the
structure of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the relationships between the
spectroscopic techniques and a typical experimental workflow.
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Caption: Interplay of spectroscopic techniques for 3-butenamide analysis.
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Caption: Generalized experimental workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 3-Butenamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015750#3-butenamide-spectral-data-analysis-nmr-
ftir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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